molecular formula C12H12N2O2 B7476249 N-(furan-2-ylmethyl)-N-methylpyridine-2-carboxamide

N-(furan-2-ylmethyl)-N-methylpyridine-2-carboxamide

Cat. No. B7476249
M. Wt: 216.24 g/mol
InChI Key: GMCPDDUPOUBJDF-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-N-methylpyridine-2-carboxamide, commonly known as Furamidine, is a heterocyclic compound that belongs to the family of pyridine carboxamides. It has been widely studied for its potential therapeutic applications in various diseases.

Mechanism of Action

The exact mechanism of action of Furamidine is not fully understood. However, it is believed to inhibit the trypanothione reductase enzyme, which is essential for the survival of protozoan parasites. This leads to the accumulation of toxic reactive oxygen species, ultimately resulting in parasite death.
Biochemical and Physiological Effects:
Furamidine has been shown to have low toxicity in vitro and in vivo. It has been found to be well-tolerated in animal models and has a favorable pharmacokinetic profile. It is rapidly absorbed and distributed throughout the body, with a half-life of around 4 hours.

Advantages and Limitations for Lab Experiments

Furamidine has several advantages for use in lab experiments. It is stable under normal laboratory conditions and can be easily synthesized in large quantities. It has also been shown to have low toxicity and a favorable pharmacokinetic profile. However, one of the main limitations is its relatively low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of Furamidine. One potential area of research is the development of new analogs with improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the investigation of Furamidine's potential as a treatment for other diseases, such as cancer and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of Furamidine and its potential use in combination therapies.

Synthesis Methods

Furamidine can be synthesized by the reaction of 2-acetylpyridine and furfural in the presence of a base. The resulting product is then converted to the corresponding carboxamide by reaction with methylamine. The overall yield of this process is around 50%.

Scientific Research Applications

Furamidine has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit potent antiprotozoal activity against Trypanosoma cruzi, the causative agent of Chagas disease, and Leishmania donovani, which causes visceral leishmaniasis. It has also been shown to have antitumor activity against various cancer cell lines.

properties

IUPAC Name

N-(furan-2-ylmethyl)-N-methylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-14(9-10-5-4-8-16-10)12(15)11-6-2-3-7-13-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMCPDDUPOUBJDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CO1)C(=O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-N-methylpyridine-2-carboxamide

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